Triacontane-6,11-diol
Description
Triacontane-6,11-diol is a long-chain diol with the molecular formula C30H62O2 It is a derivative of triacontane, a saturated hydrocarbon, with hydroxyl groups attached at the 6th and 11th carbon positions
Properties
CAS No. |
110187-20-7 |
|---|---|
Molecular Formula |
C30H62O2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
triacontane-6,11-diol |
InChI |
InChI=1S/C30H62O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-26-30(32)28-24-23-27-29(31)25-21-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI Key |
RUYSROKUHKDGKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCC(CCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontane-6,11-diol can be synthesized through several methods. One common approach involves the hydroxylation of triacontane. This process typically uses strong oxidizing agents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at specific positions on the hydrocarbon chain .
Another method involves the reduction of diketones. For example, a diketone precursor can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired diol .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent introduction of hydroxyl groups. The choice of oxidizing agents and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Triacontane-6,11-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form hydrocarbons by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate, periodic acid (HIO4).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide (PBr3).
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Hydrocarbons.
Substitution: Halides.
Scientific Research Applications
Triacontane-6,11-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of triacontane-6,11-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Triacontane: A saturated hydrocarbon with no hydroxyl groups.
Hexacosane-1,6-diol: A shorter-chain diol with hydroxyl groups at the 1st and 6th positions.
Octacosane-1,8-diol: Another long-chain diol with hydroxyl groups at the 1st and 8th positions.
Uniqueness
Triacontane-6,11-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its physical and chemical properties. This unique structure allows for specific interactions and applications that may not be possible with other similar compounds .
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